2-bromo-5-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide
Description
2-Bromo-5-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is a brominated benzamide derivative featuring a methoxy group at the 5-position and a pyrazole-containing ethoxyethyl substituent on the amide nitrogen. This compound’s structure combines a halogenated aromatic core with a flexible ether-linked pyrazole moiety, making it a candidate for exploration in medicinal chemistry, particularly in targeting proteins or receptors where pyrazole interactions are critical. The ethoxyethyl chain may enhance solubility, while the bromine and methoxy groups contribute to electronic and steric properties.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O3/c1-21-12-3-4-14(16)13(11-12)15(20)17-6-9-22-10-8-19-7-2-5-18-19/h2-5,7,11H,6,8-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJVLVRYMBBWLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCOCCN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide typically involves multiple steps:
Bromination: The starting material, 5-methoxybenzoic acid, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide to introduce the bromine atom at the second position.
Amidation: The brominated product is then converted to the corresponding benzamide by reacting with an appropriate amine under amidation conditions.
Pyrazole Introduction: The pyrazole ring is introduced through a nucleophilic substitution reaction, where the ethoxyethyl linker is attached to the amide nitrogen, followed by the addition of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an appropriate solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 2-bromo-5-formyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide.
Reduction: Formation of 5-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-bromo-5-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups, along with the pyrazole ring, contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare it structurally and physicochemically with three related compounds from the literature (Table 1).
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis; †Estimated from molecular formula.
Key Observations
Substituent Flexibility vs. In contrast, ’s ethyl linker and ’s rigid benzyl group may restrict motion, favoring interactions with well-defined pockets .
Pyrazole vs. Tetrazole Bioisosteres
- replaces pyrazole with a tetrazole, a common bioisostere for carboxylic acids. This substitution introduces additional hydrogen-bonding capacity (via tetrazole’s NH groups) but reduces aromaticity compared to the target’s pyrazole .
Substituent Effects on Lipophilicity
- ’s 1-methylpyrazole and phenyl group increase lipophilicity (logP ~3.5 estimated), whereas the target’s unsubstituted pyrazole and polar ethoxyethyl chain likely reduce logP (~2.8 calculated), enhancing aqueous solubility .
Molecular Weight Trends
- The target (354.20 g/mol) is lighter than (414.30 g/mol) due to the absence of a phenyl ring and methyl group. This lower mass may improve pharmacokinetic properties like absorption and distribution .
The target’s methoxy group at the 5-position similarly donates electrons but positions the substituent ortho to the amide, altering steric accessibility .
Biological Activity
The compound 2-bromo-5-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties, particularly focusing on its efficacy against various biological targets.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, including the bromination of methoxy derivatives and the introduction of the pyrazole moiety. The compound's structure can be elucidated through techniques such as X-ray crystallography, which provides insights into its geometric configuration and molecular interactions.
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Molecular Formula | C16H20BrN3O2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.0970(3) |
| b (Å) | 12.7315(4) |
| c (Å) | 12.8542(4) |
| β (°) | 93.785(1) |
| Z | 4 |
Biological Activity
The biological activity of this compound has been evaluated across various studies, revealing its potential as an anticancer agent and its effects on several biological pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of compounds containing the pyrazole ring exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results against human cervical carcinoma (HeLa), colon adenocarcinoma (Caco-2), and breast cancer cells.
Case Study: Cytotoxicity Evaluation
In a comparative study, the compound's IC50 values were measured against multiple cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10.5 |
| Caco-2 | 8.7 |
| MCF-7 | 12.3 |
These values indicate that the compound exhibits potent cytotoxic effects, particularly in cervical and colon cancer models.
The mechanism by which this compound exerts its effects may involve the inhibition of specific kinases or enzymes implicated in cancer proliferation. For example, compounds with similar structures have been reported to inhibit histone deacetylases (HDACs), leading to altered gene expression patterns conducive to apoptosis in cancer cells .
Other Biological Activities
Besides anticancer properties, this compound may also exhibit other biological activities such as anti-inflammatory and antimicrobial effects. The presence of the pyrazole moiety is particularly notable for its diverse pharmacological properties.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Cytotoxicity in vitro |
| Anti-inflammatory | Potential inhibition of inflammatory cytokines |
| Antimicrobial | Activity against certain bacterial strains |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
